
(1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-Chloro-3-(difluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of triazoles. Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their stability and biological activity.
准备方法
合成路线和反应条件
(1-(4-氯-3-(二氟甲氧基)苯基)-1H-1,2,3-三唑-4-基)甲醇的合成通常包括以下步骤:
三唑环的形成: 这可以通过叠氮化物和炔烃之间的点击化学反应实现。
氯和二氟甲氧基基团的引入: 这些基团可以通过亲电芳香取代反应引入。
还原为甲醇: 最后一步涉及中间化合物的还原以形成甲醇基团。
工业生产方法
工业生产方法可能涉及优化上述合成路线以进行大规模生产,重点关注产量、纯度和成本效益。 这可能包括使用连续流动反应器和先进的纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,可能形成醛或羧酸。
还原: 还原反应可以进一步修饰官能团,例如还原三唑环。
取代: 氯和二氟甲氧基基团可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 硼氢化钠、氢化锂铝。
取代试剂: 氢氧化钠、叔丁醇钾。
主要产物
从这些反应中形成的主要产物将取决于所使用的具体条件和试剂。 例如,氧化可能产生羧酸衍生物,而取代可能引入新的官能团。
科学研究应用
化学
在化学中,(1-(4-氯-3-(二氟甲氧基)苯基)-1H-1,2,3-三唑-4-基)甲醇可用作合成更复杂分子的构件。
生物学
在生物学研究中,三唑衍生物通常被研究用于其作为酶抑制剂的潜力或作为药物发现工作的一部分。
医学
在医学上,三唑类化合物以其抗真菌、抗菌和抗癌特性而闻名。 可以对这种特定的化合物进行类似活性的研究。
工业
在工业中,三唑衍生物用于生产农药、染料和聚合物。
作用机制
(1-(4-氯-3-(二氟甲氧基)苯基)-1H-1,2,3-三唑-4-基)甲醇的作用机制将取决于其具体的应用。 例如,如果它作为酶抑制剂起作用,它很可能与酶的活性位点结合,阻止底物结合和随后的催化。
相似化合物的比较
类似化合物
- (1-(4-氯苯基)-1H-1,2,3-三唑-4-基)甲醇
- (1-(4-二氟甲氧基苯基)-1H-1,2,3-三唑-4-基)甲醇
- (1-(4-氯-3-甲氧基苯基)-1H-1,2,3-三唑-4-基)甲醇
独特性
(1-(4-氯-3-(二氟甲氧基)苯基)-1H-1,2,3-三唑-4-基)甲醇中同时存在氯和二氟甲氧基基团可能赋予其独特的化学性质,例如增加的亲脂性或改变的电子效应,这可能会影响其反应性和生物活性。
属性
IUPAC Name |
[1-[4-chloro-3-(difluoromethoxy)phenyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2N3O2/c11-8-2-1-7(3-9(8)18-10(12)13)16-4-6(5-17)14-15-16/h1-4,10,17H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMGLSNMZYDIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CO)OC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

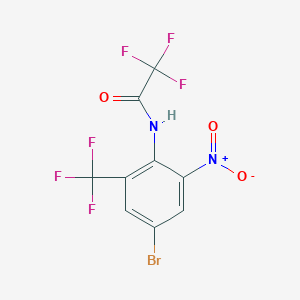
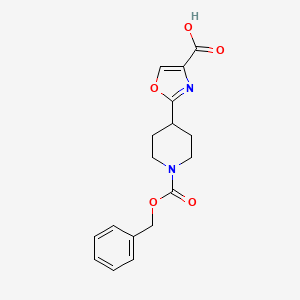


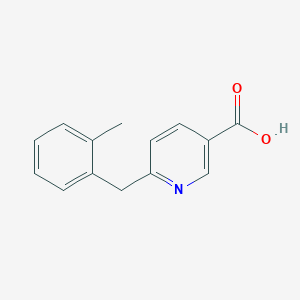


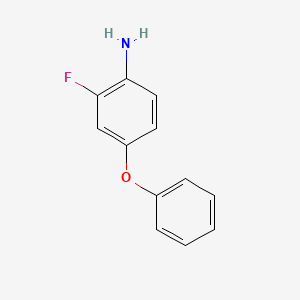
![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)
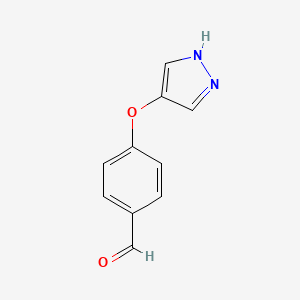
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)

![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)
